molecular formula C13H11N3O3 B12001258 Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- CAS No. 36855-64-8

Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-

Cat. No.: B12001258
CAS No.: 36855-64-8
M. Wt: 257.24 g/mol
InChI Key: PWQNAUQOWNUXPM-UHFFFAOYSA-N
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Description

Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a pyridyl ring with a nitro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- typically involves the reaction of 3-methyl-4-pyridinecarboxylic acid with p-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- can undergo oxidation reactions, particularly at the methyl group on the pyridyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro-substituted benzene ring. Reagents like sodium methoxide can be used for such reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Sodium methoxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules for research purposes.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural features.

Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyridyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • Benzamide, N-(3-methyl-4-pyridyl)-p-amino-
  • Benzamide, N-(3-methyl-4-pyridyl)-p-hydroxy-

Comparison: Compared to its analogs, Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in specific biological applications.

Properties

CAS No.

36855-64-8

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

N-(3-methylpyridin-4-yl)-4-nitrobenzamide

InChI

InChI=1S/C13H11N3O3/c1-9-8-14-7-6-12(9)15-13(17)10-2-4-11(5-3-10)16(18)19/h2-8H,1H3,(H,14,15,17)

InChI Key

PWQNAUQOWNUXPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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